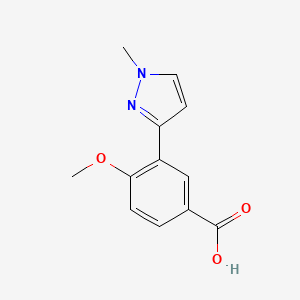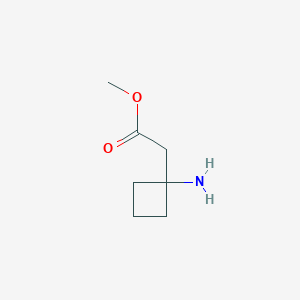
(4-Cyclobutylpiperazin-1-yl)(pyrrolidin-3-yl)methanone
Übersicht
Beschreibung
“(4-Cyclobutylpiperazin-1-yl)(pyrrolidin-3-yl)methanone” is a novel compound that has shown pharmaceutical potential in scientific research. It contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “(4-Cyclobutylpiperazin-1-yl)(pyrrolidin-3-yl)methanone” is characterized by a pyrrolidine ring. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Scalable Processes
Researchers have developed scalable syntheses for structurally similar H3 receptor antagonists, highlighting the evolution of synthesis processes to minimize cost and improve efficiency. This includes the utilization of lithium alkoxide for Lewis base catalysis in the transformation of esters to amides, showcasing innovative approaches in organic synthesis (Pippel et al., 2011).
Structural Characterization and Analysis
The study of the title compound and related molecules has led to the discovery of their structural characteristics, including the geometry of their rings and their intermolecular interactions. These findings are crucial for understanding the properties and potential applications of these compounds in further research and development (Butcher et al., 2006).
Biological Screening and Potential Applications
The synthesis and characterization of organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone have been explored. These complexes exhibit significant in vitro antimicrobial activities against various bacteria and fungi, suggesting their potential as drugs. This research emphasizes the importance of chemical modifications in enhancing the biological activity of molecular frameworks (Singh et al., 2016).
Advanced Methodologies in Drug Discovery
Innovative synthesis strategies have been employed to develop potent receptor antagonists, demonstrating the application of complex organic synthesis techniques in the creation of bioactive molecules. These strategies include the manipulation of stereochemistry and desymmetrization of homopiperazine, underscoring the intricate chemical engineering involved in pharmaceutical development (Pippel et al., 2010).
Eigenschaften
IUPAC Name |
(4-cyclobutylpiperazin-1-yl)-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c17-13(11-4-5-14-10-11)16-8-6-15(7-9-16)12-2-1-3-12/h11-12,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHSDNAJOZLPGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C3CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclobutylpiperazin-1-yl)(pyrrolidin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(1,1-dioxo-2,5-dihydro-1lambda6-thiophen-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B1469801.png)
![Octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride](/img/structure/B1469802.png)



![3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride](/img/structure/B1469808.png)


![3,3-Dimethoxy-1-[5-methoxy-1,4-bis(phenylmethoxy)phenyl]-2-[4-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B1469813.png)

![[1-(6-Phenylpyridazin-3-yl)cyclopropyl]methanamine](/img/structure/B1469816.png)